4-Ethoxy-3-(3-propyl-ureido)-benzenesulfonyl chloride
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Overview
Description
4-Ethoxy-3-(3-propylureido)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C12H17ClN2O4S and a molecular weight of 320.79 g/mol . It is a member of the benzenesulfonyl chloride family, characterized by the presence of a sulfonyl chloride group attached to a benzene ring. This compound is primarily used in organic synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-(3-propylureido)benzene-1-sulfonyl chloride typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with propylurea under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of larger reaction vessels, automated control systems for temperature and pressure, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-(3-propylureido)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
4-Ethoxy-3-(3-propylureido)benzene-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-(3-propylureido)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, such as the formation of sulfonamide and sulfonate ester derivatives .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonyl Chloride: Similar structure but with a methoxy group instead of an ethoxy group.
4-Chlorobenzenesulfonyl Chloride: Similar structure but with a chlorine atom instead of an ethoxy group.
Uniqueness
4-Ethoxy-3-(3-propylureido)benzene-1-sulfonyl chloride is unique due to the presence of both an ethoxy group and a propylureido group on the benzene ring. This combination of functional groups imparts specific reactivity and properties that are not found in other similar compounds .
Properties
Molecular Formula |
C12H17ClN2O4S |
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Molecular Weight |
320.79 g/mol |
IUPAC Name |
4-ethoxy-3-(propylcarbamoylamino)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H17ClN2O4S/c1-3-7-14-12(16)15-10-8-9(20(13,17)18)5-6-11(10)19-4-2/h5-6,8H,3-4,7H2,1-2H3,(H2,14,15,16) |
InChI Key |
SXDYAZJOFFENCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1=C(C=CC(=C1)S(=O)(=O)Cl)OCC |
Origin of Product |
United States |
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